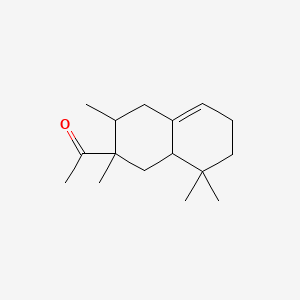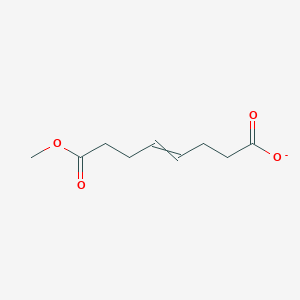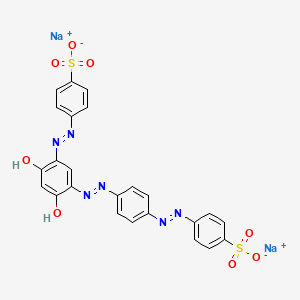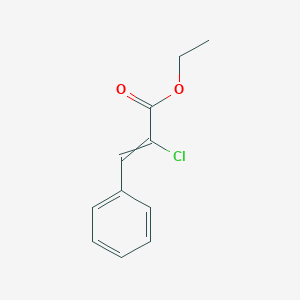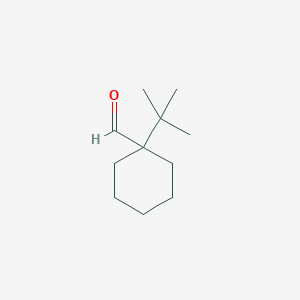![molecular formula C13H18Cl2NO5P B14482085 N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine CAS No. 65305-87-5](/img/structure/B14482085.png)
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine typically involves the reaction of L-phenylalanine with bis(2-chloroethoxy)phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphoryl group to other molecules. This can affect various biochemical pathways, including those involved in cell signaling and metabolism. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine can be compared with other similar compounds, such as:
Bis(2-chloroethyl)phosphine oxide: Similar in structure but lacks the phenylalanine moiety.
Bis(2-chloroethyl)phosphonate: Another related compound with different functional groups.
Ethyl [(2-chloroethoxy)(4-dimethylaminophenyl)phosphoryl]acetate: A compound with similar phosphoryl and chloroethoxy groups but different substituents.
The uniqueness of this compound lies in its combination of the phosphoryl group with the L-phenylalanine moiety, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
65305-87-5 |
|---|---|
Molekularformel |
C13H18Cl2NO5P |
Molekulargewicht |
370.16 g/mol |
IUPAC-Name |
(2S)-2-[bis(2-chloroethoxy)phosphorylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H18Cl2NO5P/c14-6-8-20-22(19,21-9-7-15)16-12(13(17)18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChI-Schlüssel |
VZFUKCSZKRDJKN-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NP(=O)(OCCCl)OCCCl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(OCCCl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


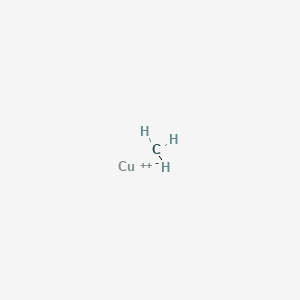
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
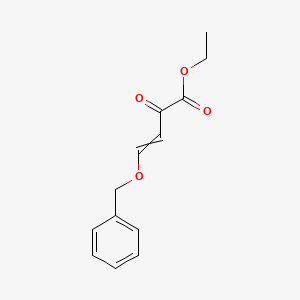
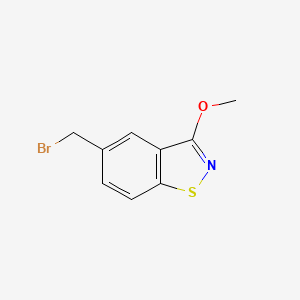
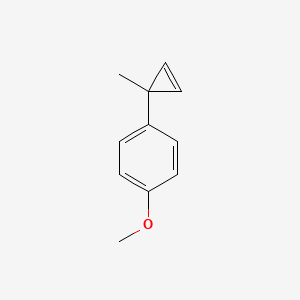
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)



